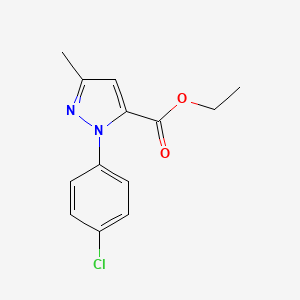

Ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate

Description

Ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate (CAS: 15943-83-6) is a pyrazole-based heterocyclic compound with the molecular formula C₁₃H₁₃ClN₂O₂ and a molecular weight of 264.71 g/mol . It features a 4-chlorophenyl group at the pyrazole ring’s N1 position, a methyl group at C3, and an ethyl ester at C5. This compound is commercially available (e.g., Combi-Blocks product code HC-4161) and serves as a key intermediate in medicinal chemistry, particularly for synthesizing antimicrobial agents and enzyme inhibitors . Its structural simplicity and modular substituents make it a versatile scaffold for drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-chlorophenyl)-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-9(2)15-16(12)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMFYQOLMSOSLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate and hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate exhibits significant antimicrobial properties. Studies have shown its effectiveness against various pathogens, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action appears to involve binding to specific enzymes or receptors, which modulates their activity and influences biological pathways.

Anticancer Potential

Recent investigations into pyrazole derivatives have highlighted their anticancer potential. This compound may play a role in inhibiting tumor growth through various mechanisms, including enzyme inhibition and modulation of cell signaling pathways. The structural diversity of pyrazoles allows for the development of novel anticancer agents with enhanced efficacy and reduced side effects .

Agricultural Applications

Pesticide Development

The compound is also recognized for its applications in agriculture, particularly as an intermediate in the synthesis of effective pesticides such as tebufenpyrad and tolfenpyrad. These compounds are known for their broad-spectrum activity against pests while maintaining safety for crops and the environment. This compound serves as a crucial precursor in the development of these agrochemicals, highlighting its importance in sustainable agricultural practices .

Organic Synthesis

Synthetic Intermediates

In organic chemistry, this compound is utilized as a versatile building block for synthesizing various complex molecules. Its unique functional groups allow for diverse reactions, making it valuable in the preparation of other pyrazole derivatives and related compounds. For instance, it can participate in coupling reactions under specific conditions to yield more complex structures .

Research and Development

Case Studies and Experimental Findings

Numerous studies have documented the synthesis and application of this compound in various experimental setups:

These findings underscore the compound's versatility across medicinal chemistry, agriculture, and organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylates

Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications. Below is a comparative analysis of ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate with analogous compounds, focusing on structural variations, physicochemical properties, and reported bioactivities.

Table 1: Structural and Functional Comparison of Selected Pyrazole Carboxylates

Key Research Findings and Functional Insights

Impact of Substituent Position on Bioactivity

- N1 Substitution : The 4-chlorophenyl group at N1 (as in the target compound) enhances lipophilicity, improving membrane permeability in antimicrobial applications. Replacing chlorine with fluorine (e.g., 4-fluorophenyl in ) marginally increases polarity but retains similar bioactivity profiles .

- C3 vs. C5 Ester Position : Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate (1a) demonstrates antiplasmodial activity due to the hydroxyl group at C5, which facilitates hydrogen bonding with the Plasmodium dihydroorotate dehydrogenase (DHODH) active site. In contrast, the target compound’s C5 ester group may limit such interactions but improves metabolic stability .

Role of Auxiliary Functional Groups

- Amino vs. Methyl Groups: The amino group in compound (1) increases solubility in polar solvents, making it suitable for aqueous-phase reactions.

- Sulfonyl and Thiazole Modifications : Compounds like ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate exhibit unique electronic effects due to sulfonyl groups, enabling interactions with cysteine residues in enzymes. Thiazole-fused derivatives (e.g., ) show enhanced rigidity, favoring selective inhibition of targets like Lp-PLA2 .

Biological Activity

Ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with an ethyl ester group and a 4-chlorophenyl substituent. This unique structure contributes to its biological activity, particularly in antimicrobial and anti-inflammatory domains.

1. Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. It has been evaluated against various bacterial and fungal strains, demonstrating significant inhibition of growth.

- Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 8 µg/mL |

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies show that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

- Mechanism of Action : this compound interacts with enzymes involved in the inflammatory response, potentially inhibiting cyclooxygenase (COX) activity, which is crucial in the synthesis of inflammatory mediators.

Cellular Effects

In vitro studies have demonstrated that this compound affects various cellular processes, including:

- Gene Expression Modulation : It alters the expression of genes related to inflammation and cell signaling pathways.

- Cell Viability : The compound exhibits dose-dependent effects on cell viability across different cancer cell lines, indicating potential as an anticancer agent.

3. Anticancer Potential

Recent studies have focused on the anticancer properties of this compound. It has shown promise in inhibiting the growth of several cancer cell lines.

- Table 2: Anticancer Activity Data

Molecular Mechanisms

The compound's biological effects are mediated through specific molecular interactions:

- Enzyme Binding : this compound binds to active sites on enzymes, leading to their inhibition or activation depending on the target.

- Transport Mechanisms : The distribution within biological systems is facilitated by transport proteins, influencing its bioavailability and efficacy .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various biological assays:

- Antimicrobial Study : A study assessed its efficacy against clinical isolates of bacteria and fungi, reporting significant antimicrobial activity comparable to standard antibiotics .

- Anti-inflammatory Study : In a model of induced inflammation, the compound reduced edema and inflammatory markers significantly.

- Cancer Cell Line Study : Testing against multiple cancer cell lines revealed that it induces apoptosis and inhibits proliferation effectively .

Q & A

Q. What are the common synthetic methodologies for Ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate?

Answer: The compound is typically synthesized via multi-step heterocyclic condensation reactions. Key methods include:

- Biginelli Reaction : Condensation of aromatic aldehydes (e.g., 4-chlorobenzaldehyde), β-ketoesters (e.g., ethyl acetoacetate), and thioureas/isoxazolyl thioureas under acidic conditions to form pyrazole intermediates .

- Knoevenagel Condensation : Reaction of substituted pyrazolecarboxaldehydes (e.g., 5-chloro-3-methyl-1-phenyl-pyrazole-4-carboxaldehyde) with ethyl cyanoacetate at low temperatures (0°C) to extend the carboxylate sidechain .

- Cyclization : Post-condensation cyclization using reagents like 3-amino-5-methylisoxazole to form fused pyrimidine or thiazole derivatives .

Example Reaction Table:

Q. How is the compound characterized structurally in academic research?

Answer: Structural elucidation involves:

- Single-Crystal X-ray Diffraction (SCXRD) : Refinement via SHELX suite (SHELXL/SHELXS) to resolve bond lengths/angles and anisotropic displacement parameters. For example, mean (C–C) bond lengths of 0.002 Å and R-factors < 0.05 are typical .

- Spectroscopy : H/C NMR to confirm substituent positions (e.g., 4-chlorophenyl at N1, methyl at C3). IR spectroscopy identifies carbonyl (C=O) stretches at ~1700 cm .

Q. What purification strategies are recommended for intermediates?

Answer:

- Column Chromatography : Silica gel (mesh 230–400) with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate pyrazole esters .

- Recrystallization : Use ethanol/water mixtures for high-purity (>95%) crystals suitable for SCXRD .

Advanced Research Questions

Q. How are crystallographic data contradictions resolved during structure determination?

Answer: Discrepancies in electron density maps or refinement metrics are addressed by:

- Multi-Software Validation : Cross-verification using SHELXL (for small molecules) and WinGX/ORTEP for visualization. For example, SHELXL’s restraints refine disordered atoms, while WinGX calculates geometric outliers (e.g., bond angle deviations > 2σ) .

- Twinned Data Analysis : For overlapping reflections, SHELXE’s twin law refinement or HKLF5 format in SHELXL resolves ambiguities .

Q. How does ring puckering affect the compound’s conformational stability?

Answer: Pyrazole ring puckering is quantified using Cremer-Pople parameters (amplitude , phase angle ). For example:

- Planar vs. Puckered : A planar pyrazole ring (e.g., in ethyl 1-(4-methylphenyl) derivatives) has , while puckered conformers (e.g., in thiazolo[3,2-a]pyrimidines) show Å and values indicating envelope/half-chair distortions .

- Pseudorotation Barriers : Calculated via DFT to assess energy minima for different puckering states, critical for understanding bioactive conformers .

Q. What methodologies identify reaction byproducts in multi-step syntheses?

Answer:

Q. How are anisotropic displacement parameters (ADPs) interpreted in XRD studies?

Answer: ADPs (U) are refined using SHELXL’s L.S. constraints. For example:

Q. How do solvent polarity and reaction temperature influence cyclization efficiency?

Answer:

- Polar Solvents (DMF/DMSO) : Increase cyclization rates (e.g., 80°C vs. 60°C) by stabilizing transition states via dipole interactions. Yields drop >100°C due to side reactions (e.g., ester hydrolysis) .

- Low-Temperature Knoevenagel : At 0°C, ethyl cyanoacetate condensation achieves >70% yield vs. <50% at 25°C due to suppressed retro-aldol pathways .

Q. What computational methods validate experimental spectroscopic data?

Answer:

Q. How are chiral intermediates resolved in asymmetric syntheses?

Answer:

- Chiral HPLC : Use of amylose/cyclodextrin columns to separate enantiomers (e.g., R/S-ethyl 4-hydroxy-3-methoxyphenyl derivatives) .

- Diastereomeric Crystallization : Co-crystallization with chiral auxiliaries (e.g., L-proline) yields enantiopure crystals confirmed by Flack parameter (<0.1) in SCXRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.